1'-oxo-2'-phenyl-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxylic acid
CAS No.: 60734-37-4
Cat. No.: VC6712159
Molecular Formula: C21H21NO3
Molecular Weight: 335.403
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 60734-37-4 |
|---|---|
| Molecular Formula | C21H21NO3 |
| Molecular Weight | 335.403 |
| IUPAC Name | 1-oxo-2-phenylspiro[4H-isoquinoline-3,1'-cyclohexane]-4-carboxylic acid |
| Standard InChI | InChI=1S/C21H21NO3/c23-19-17-12-6-5-11-16(17)18(20(24)25)21(13-7-2-8-14-21)22(19)15-9-3-1-4-10-15/h1,3-6,9-12,18H,2,7-8,13-14H2,(H,24,25) |
| Standard InChI Key | OVQQRBIJPQXUHW-UHFFFAOYSA-N |
| SMILES | C1CCC2(CC1)C(C3=CC=CC=C3C(=O)N2C4=CC=CC=C4)C(=O)O |
Introduction
Synthesis and Optimization Strategies
Reaction Pathways
The synthesis of this compound involves a multi-step sequence beginning with α-bromoketones and aromatic amines. A representative pathway includes:
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Condensation: Reacting cyclohexanone derivatives with substituted anilines to form imine intermediates.
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Cyclization: Intramolecular nucleophilic attack under acidic conditions generates the spirocyclic core.
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Oxidation: Introduction of the ketone group at the 1'-position via Jones oxidation or similar methods.
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Carboxylation: Functionalization at the 4'-position using carbon dioxide or carboxylating agents under high pressure.
Critical Reaction Parameters
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Temperature: Optimal cyclization occurs at 80–100°C in toluene or dichloromethane.
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Catalysts: Lewis acids (e.g., ZnCl₂) improve cyclization efficiency by stabilizing transition states.
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Yield: Reported yields range from 35% to 52%, with purity >95% achievable via recrystallization from ethanol-water mixtures.
| Hazard Category | GHS Code | Risk Statement |
|---|---|---|
| Acute Toxicity (Oral) | H302 | Harmful if swallowed |
| Skin Irritation | H315 | Causes skin irritation |
| Eye Damage | H319 | Causes serious eye irritation |
| Respiratory Irritation | H335 | May cause respiratory irritation |
Protective Measures
Industrial and Research Applications
Pharmaceutical Intermediate
This compound serves as a precursor in synthesizing PDE5 inhibitors and σ receptor agonists. For instance, coupling with alkylating agents yields derivatives with enhanced blood-brain barrier permeability .
Material Science
The rigid spiro structure is exploited in liquid crystal displays (LCDs) due to its anisotropic polarizability. Blends with polyimide matrices achieve thermal stability up to 250°C.
Future Research Directions
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Pharmacokinetic Studies: Investigate oral bioavailability and metabolic pathways using radiolabeled analogs.
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Structure-Activity Relationships (SAR): Modify the phenyl and carboxylic acid substituents to optimize target binding.
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Toxicological Profiling: Conduct chronic toxicity assays in rodent models to establish NOAEL (No Observed Adverse Effect Level).
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